4-methyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde
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Overview
Description
4-methyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylimidazole with 4-methylbenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include heating under reflux and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: 4-methyl-2-phenylimidazo[1,2-a]benzimidazole-1-carboxylic acid.
Reduction: 4-methyl-2-phenylimidazo[1,2-a]benzimidazole-1-methanol.
Substitution: Various substituted derivatives depending on the specific reagents used.
Scientific Research Applications
4-methyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 4-methyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites, inhibiting their activity, or interact with cellular receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and the biological target involved .
Comparison with Similar Compounds
Similar Compounds
2-phenylimidazole: Lacks the benzimidazole ring, making it less complex.
4-methylbenzimidazole: Lacks the imidazole ring, resulting in different chemical properties.
Benzimidazole: A simpler structure without the additional phenyl and methyl groups
Uniqueness
4-methyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde is unique due to its combined imidazole and benzimidazole rings, along with the presence of both phenyl and methyl groups.
Properties
IUPAC Name |
4-methyl-2-phenylimidazo[1,2-a]benzimidazole-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-19-13-9-5-6-10-14(13)20-15(11-21)16(18-17(19)20)12-7-3-2-4-8-12/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSAWKRHQHVHIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N3C1=NC(=C3C=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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